

# **Lrrk2-IN-2 chemical structure and properties**

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to LRRK2-IN-1: A Potent LRRK2 Inhibitor

This guide provides a comprehensive overview of the chemical and biological properties of LRRK2-IN-1, a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). This document is intended for researchers, scientists, and drug development professionals working on LRRK2-related neurodegenerative diseases, such as Parkinson's disease.

### **Chemical Structure and Properties**

LRRK2-IN-1 is a small molecule inhibitor belonging to the pyrimidobenzodiazepine class.[1] Its core structure is designed to fit within the ATP-binding pocket of the LRRK2 kinase domain, thereby inhibiting its catalytic activity.

Table 1: Chemical Properties of LRRK2-IN-1



| Property          | Value                                                                                                                                       | Source |  |
|-------------------|---------------------------------------------------------------------------------------------------------------------------------------------|--------|--|
| IUPAC Name        | 2-[[2-methoxy-4-[[4-(4-methyl-1-piperazinyl)-1-piperidinyl]carbonyl]phenyl]amino]-5,11-dimethyl-6H-pyrimido[4,5-b] [1,4]benzodiazepin-6-one | [1][2] |  |
| Molecular Formula | C31H38N8O3                                                                                                                                  | [1][3] |  |
| Molecular Weight  | 570.7 g/mol                                                                                                                                 | [1][3] |  |
| CAS Number        | 1234480-84-2                                                                                                                                | [2][3] |  |
| SMILES            | CN1CCN(CC1)C2CCN(CC2)C<br>(=O)C3=CC(=C(C=C3)NC4=N<br>C=C5C(=N4)N(C6=CC=CC=C<br>6C(=O)N5C)C)OC                                               | [1][3] |  |
| InChI Key         | IWMCPJZTADUIFX-<br>UHFFFAOYSA-N                                                                                                             | [1][2] |  |

# **Biological Activity and Mechanism of Action**

LRRK2-IN-1 is a highly potent and selective ATP-competitive inhibitor of LRRK2 kinase activity. [3] It effectively inhibits both wild-type LRRK2 and the pathogenic G2019S mutant, which is commonly associated with an increased risk of Parkinson's disease.[3]

The primary mechanism of action of LRRK2-IN-1 involves blocking the phosphorylation of LRRK2 substrates. A key downstream effect of LRRK2 activation is the phosphorylation of a subset of Rab GTPases.[3][4] By inhibiting LRRK2, LRRK2-IN-1 prevents this phosphorylation event, thereby modulating intracellular trafficking pathways that are thought to be disrupted in Parkinson's disease.[4][5][6] Inhibition of LRRK2 kinase activity by LRRK2-IN-1 leads to the dephosphorylation of LRRK2 at key autophosphorylation sites (e.g., Ser910 and Ser935), which is often used as a biomarker for target engagement in cellular assays.[7] This dephosphorylation can also lead to the ubiquitination and subsequent degradation of the LRRK2 protein.[3]



# Signaling Pathway of LRRK2 and Inhibition by LRRK2-**IN-1**

LRRK2 Activation Inhibition Parkinson's Disease LRRK2-IN-1 Inactive LRRK2 Mutations (e.g., G2019S) Inhibits Activation Promotes Active LRRK2 Phosphorylates Downstream Signaling Rab GTPase (inactive) Phosphorylated Rab GTPase (active) Altered Vesicular Trafficking Neurodegeneration

LRRK2 Signaling Pathway and Inhibition by LRRK2-IN-1



Click to download full resolution via product page

LRRK2 Signaling Pathway and Inhibition by LRRK2-IN-1

### **Quantitative Data**

The potency of LRRK2-IN-1 has been quantified through various in vitro kinase assays. The half-maximal inhibitory concentration ( $IC_{50}$ ) is a key parameter demonstrating its efficacy.

Table 2: In Vitro Potency of LRRK2-IN-1

| Target                   | IC50 (nM) | Assay Type                  | Source |
|--------------------------|-----------|-----------------------------|--------|
| LRRK2 (Wild-Type)        | 13        | Radiometric Kinase<br>Assay | [3][7] |
| LRRK2 (G2019S<br>Mutant) | 6         | Radiometric Kinase<br>Assay | [3][7] |

# **Experimental Protocols**

The following are detailed methodologies for key experiments used to characterize LRRK2 inhibitors like LRRK2-IN-1.

### In Vitro Radiometric Kinase Assay for LRRK2

This protocol describes a method to measure the kinase activity of LRRK2 by quantifying the incorporation of radiolabeled phosphate into a model substrate.

#### Materials:

- Recombinant LRRK2 (Wild-Type or G2019S mutant)
- Myelin Basic Protein (MBP) as a substrate
- Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl<sub>2</sub>, 0.1 mM EGTA)
- ATP solution



- [y-32P]ATP
- LRRK2-IN-1 (or other inhibitors) dissolved in DMSO
- P81 phosphocellulose paper
- 50 mM phosphoric acid
- · Scintillation counter

#### Procedure:

- Prepare a reaction mixture containing the kinase assay buffer, recombinant LRRK2 enzyme, and the substrate (MBP).
- Add varying concentrations of LRRK2-IN-1 (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for 10-15 minutes at room temperature.
- Initiate the kinase reaction by adding a solution containing ATP and [y-32P]ATP. The final ATP concentration should be close to its Km for LRRK2.
- Incubate the reaction at 30°C for a predetermined time (e.g., 15-30 minutes) within the linear range of the assay.
- Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
- Wash the P81 paper extensively with 50 mM phosphoric acid to remove unincorporated [y-32P]ATP.
- Quantify the incorporated radioactivity on the P81 paper using a scintillation counter.
- Calculate the percentage of inhibition for each concentration of LRRK2-IN-1 relative to the DMSO control and determine the IC<sub>50</sub> value using non-linear regression analysis.[8]

### **Cellular Assay for LRRK2 Phosphorylation**



This protocol outlines a cell-based assay to measure the inhibition of LRRK2 autophosphorylation at Ser935 in response to inhibitor treatment.

#### Materials:

- HEK293 cells stably expressing LRRK2 (Wild-Type or G2019S mutant)
- Cell culture medium and supplements
- LRRK2-IN-1 dissolved in DMSO
- Lysis buffer with protease and phosphatase inhibitors
- SDS-PAGE gels and Western blotting apparatus
- Primary antibodies: anti-pSer935-LRRK2 and anti-total-LRRK2
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

#### Procedure:

- Plate the HEK293-LRRK2 cells in multi-well plates and allow them to adhere overnight.
- Treat the cells with a dose-response range of LRRK2-IN-1 (or DMSO for control) for a specified duration (e.g., 1-2 hours).
- After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration of the cell lysates.
- Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane and then incubate with the primary antibody against pSer935-LRRK2.
- After washing, incubate the membrane with an HRP-conjugated secondary antibody.



- Detect the signal using a chemiluminescent substrate and an imaging system.
- To normalize for protein loading, strip the membrane and re-probe with an antibody against total LRRK2.
- Quantify the band intensities and calculate the ratio of pSer935-LRRK2 to total LRRK2 to determine the extent of inhibition.

## **Experimental Workflow Visualization**

The following diagram illustrates a typical workflow for the screening and characterization of LRRK2 kinase inhibitors.





Experimental Workflow for LRRK2 Inhibitor Characterization

Click to download full resolution via product page

Experimental Workflow for LRRK2 Inhibitor Characterization



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. The LRRK2 signalling system PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Systematic proteomic analysis of LRRK2-mediated Rab GTPase phosphorylation establishes a connection to ciliogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LRRK2 phosphorylation of Rab GTPases in Parkinson's disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. A feed-forward pathway drives LRRK2 kinase membrane recruitment and activation PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- To cite this document: BenchChem. [Lrrk2-IN-2 chemical structure and properties].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12412751#lrrk2-in-2-chemical-structure-and-properties]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com